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Compound of Interest

Compound Name: Ethoxypropanol

Cat. No.: B1617513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

ethoxypropanol, a versatile solvent with applications across various scientific disciplines. This

document focuses on the three main isomers: 1-ethoxy-2-propanol, 2-ethoxy-1-propanol, and

3-ethoxy-1-propanol. The guide presents detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of

ethoxypropanol. This information is crucial for substance identification, purity assessment,

and structural elucidation in research and development settings.

1-Ethoxy-2-propanol
Structure: CH₃CH(OH)CH₂OCH₂CH₃

Table 1: NMR Spectroscopic Data for 1-Ethoxy-2-propanol
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¹H NMR
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.12 d 3H -CH(OH)CH₃

~1.18 t 3H -OCH₂CH₃

~3.2-3.5 m 3H -CH₂OCH₂CH₃

~3.45 q 2H -OCH₂CH₃

~3.85 m 1H -CH(OH)CH₃

~2.5 (broad s) s 1H -OH

¹³C NMR
Chemical Shift

(ppm)
Assignment

~15.3 -OCH₂CH₃

~20.8 -CH(OH)CH₃

~66.0 -OCH₂CH₃

~68.1 -CH(OH)CH₃

~75.9 -CH₂OCH₂CH₃

Table 2: IR Spectroscopic Data for 1-Ethoxy-2-propanol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~2970, 2930, 2870 Strong C-H Stretch (Aliphatic)

~1110 Strong
C-O Stretch (Ether and

Alcohol)

Table 3: Mass Spectrometry Data for 1-Ethoxy-2-propanol
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m/z Relative Intensity Proposed Fragment

45 High [CH₃CH=OH]⁺

59 Medium [CH(OH)CH₂OCH₂]⁺

31 Medium [CH₂OH]⁺

89 Low [M - CH₃]⁺

75 Low [M - C₂H₅]⁺

104 Low [M]⁺ (Molecular Ion)

2-Ethoxy-1-propanol
Structure: CH₃CH(OCH₂CH₃)CH₂OH

Table 4: NMR Spectroscopic Data for 2-Ethoxy-1-propanol
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¹H NMR
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.15 d 3H

-

CH(OCH₂CH₃)C

H₃

~1.19 t 3H -OCH₂CH₃

~3.4-3.6 m 3H

-

CH(OCH₂CH₃)C

H₃ & -CH₂OH

~3.55 q 2H -OCH₂CH₃

~2.0 (broad s) s 1H -OH

¹³C NMR
Chemical Shift

(ppm)
Assignment

~15.4 -OCH₂CH₃

~16.0

-

CH(OCH₂CH₃)C

H₃

~64.5 -OCH₂CH₃

~67.1 -CH₂OH

~75.2

-

CH(OCH₂CH₃)C

H₃

Table 5: IR Spectroscopic Data for 2-Ethoxy-1-propanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~2970, 2930, 2870 Strong C-H Stretch (Aliphatic)

~1100 Strong
C-O Stretch (Ether and

Alcohol)

Table 6: Mass Spectrometry Data for 2-Ethoxy-1-propanol

m/z Relative Intensity Proposed Fragment

45 High [CH₃CH=OH]⁺

73 Medium [CH(OCH₂CH₃)CH₃]⁺

31 Medium [CH₂OH]⁺

59 Low [M - C₂H₅O]⁺

104 Low [M]⁺ (Molecular Ion)

3-Ethoxy-1-propanol
Structure: CH₃CH₂OCH₂CH₂CH₂OH

Table 7: NMR Spectroscopic Data for 3-Ethoxy-1-propanol
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¹H NMR
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.20 t 3H -OCH₂CH₃

~1.80 p 2H

-

OCH₂CH₂CH₂O

H

~3.50 q 2H -OCH₂CH₃

~3.55 t 2H

-

OCH₂CH₂CH₂O

H

~3.70 t 2H -CH₂CH₂OH

~2.5 (broad s) s 1H -OH

¹³C NMR
Chemical Shift

(ppm)
Assignment

~15.2 -OCH₂CH₃

~32.0

-

OCH₂CH₂CH₂O

H

~61.9 -CH₂CH₂OH

~66.6 -OCH₂CH₃

~69.6

-

OCH₂CH₂CH₂O

H

Table 8: IR Spectroscopic Data for 3-Ethoxy-1-propanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3380 Strong, Broad O-H Stretch

~2970, 2930, 2870 Strong C-H Stretch (Aliphatic)

~1115 Strong
C-O Stretch (Ether and

Alcohol)

Table 9: Mass Spectrometry Data for 3-Ethoxy-1-propanol

m/z Relative Intensity Proposed Fragment

31 High [CH₂OH]⁺

59 Medium [CH₂CH₂OCH₂CH₃]⁺

45 Medium [C₂H₅O]⁺

75 Low [M - C₂H₅]⁺

104 Low [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength

of 300 MHz or higher.

Sample Preparation: A small amount of the ethoxypropanol isomer (typically 5-20 mg for ¹H

NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).
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Data Acquisition: The prepared sample tube is placed in the NMR probe. For ¹H NMR, a

standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled

experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting

in a single peak for each unique carbon atom.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals

provides the relative ratio of protons in different chemical environments.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like ethoxypropanol, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample compartment, and the sample spectrum is

acquired. The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands

corresponding to specific functional groups. The positions of these bands are reported in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: A dilute solution of the ethoxypropanol isomer in a volatile solvent is

injected into the GC. The components of the sample are separated based on their boiling

points and interactions with the GC column.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1617513?utm_src=pdf-body
https://www.benchchem.com/product/b1617513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: As the ethoxypropanol molecules elute from the GC column, they enter the ion

source of the mass spectrometer. Electron ionization (EI) is a common method, where the

molecules are bombarded with a high-energy electron beam, causing them to lose an

electron and form a positively charged molecular ion ([M]⁺).

Fragmentation and Mass Analysis: The high energy of the ionization process causes the

molecular ion to fragment into smaller, charged species. These ions are then accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them

based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: A detector records the abundance of each ion at a

specific m/z value, generating a mass spectrum which is a plot of relative intensity versus

m/z.

Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

ethoxypropanol.
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Workflow for Spectroscopic Analysis of Ethoxypropanol
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A logical workflow for the spectroscopic analysis of ethoxypropanol.

Relationship of Spectroscopic Data to Molecular Structure
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Relationship between spectroscopic data and molecular structure.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethoxypropanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617513#spectroscopic-data-nmr-ir-mass-spec-of-
ethoxypropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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